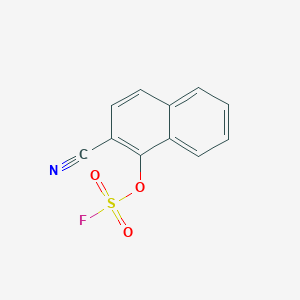
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound characterized by its complex structure, which includes a piperazine ring, a pyrazole ring, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the formation of the piperazine ring One common method includes the reaction of 2-hydroxyphenylamine with piperazine-1-carboxylic acid chloride under controlled conditions to form the intermediate piperazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a corresponding amine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Piperazine amine derivatives
Substitution: Alkylated or aminated piperazine derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: The compound has shown promise in preclinical studies for its potential use in treating neurological disorders and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is structurally similar to other compounds containing piperazine and pyrazole rings. Some similar compounds include:
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethanone: Lacks the pyrazole ring.
2-(1H-pyrazol-1-yl)ethanone: Lacks the piperazine ring.
4-(2-Hydroxyphenyl)piperazine: Lacks the pyrazole ring and the ethanone group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-14-5-2-1-4-13(14)17-8-10-18(11-9-17)15(21)12-19-7-3-6-16-19/h1-7,20H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWIJWJBVGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2941255.png)

![N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2941257.png)
![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)


![N-(4-ethylphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2941264.png)
![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)



![1-[4-(1H-1,2,4-Triazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2941276.png)

